

Methyl DL-mandelate physical and chemical properties

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Compound of Interest

Compound Name: Methyl mandelate

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An In-depth Technical Guide to the Physical and Chemical Properties of Methyl DL-mandelate

This guide provides a comprehensive overview of the physical and chemical properties of Methyl DL-mandelate, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a visual representation of a typical experimental workflow.

Core Physical and Chemical Properties

Methyl DL-mandelate is the methyl ester of DL-mandelic acid, a racemic mixture of the (R)- and (S)-enantiomers. It is a white to slightly yellow crystalline solid.[\[1\]](#)

Table 1: General and Physical Properties of Methyl DL-mandelate

Property	Value	Source(s)
Chemical Name	methyl 2-hydroxy-2-phenylacetate	[2][3]
Synonyms	(±)-Methyl mandelate, DL-Mandelic acid methyl ester	[4][5]
CAS Number	4358-87-6 (current), 771-90-4 (deprecated)	[2][3]
Molecular Formula	C ₉ H ₁₀ O ₃	[6]
Molecular Weight	166.17 g/mol	[4][7]
Appearance	White to slightly yellow crystalline solid	[1]
Melting Point	54-58 °C	
Boiling Point	258.1 ± 0.0 °C at 760 mmHg; 135 °C at 12 mmHg	[6][7]
Density	1.2 ± 0.1 g/cm ³	
Flash Point	113 °C (235.4 °F) - closed cup	[7][8]

Table 2: Solubility and Chromatographic Data of Methyl DL-mandelate

Property	Value	Source(s)
Solubility	Soluble in methanol (0.1 g/mL, clear)	[6][9]
LogP	0.893	[4][6]
Topological Polar Surface Area	46.53 Å ²	[4][9]

Chemical Reactivity and Stability

Methyl DL-mandelate exhibits reactivity typical of an ester and a secondary alcohol.

- Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield mandelic acid and methanol.
- Oxidation: The secondary alcohol group can be oxidized to a ketone, forming methyl phenylglyoxylate.
- Stability: It should be stored in a dry, sealed container at room temperature.^[1]

Experimental Protocols

Synthesis: Fischer-Speier Esterification of DL-Mandelic Acid

This protocol describes the synthesis of Methyl DL-mandelate from DL-mandelic acid and methanol using sulfuric acid as a catalyst.

Materials:

- DL-Mandelic acid
- Anhydrous methanol
- Concentrated sulfuric acid (H_2SO_4)
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-mandelic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in ethyl acetate.
 - Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
 - Separate the organic layer and wash it with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude Methyl DL-mandelate.
 - The crude product can be further purified by vacuum distillation or recrystallization.[\[10\]](#)[\[11\]](#)
[\[12\]](#)

Purification: Recrystallization

Procedure:

- **Solvent Selection:** Choose a suitable solvent or solvent system in which Methyl DL-mandelate is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of hexane and ethyl acetate can be effective.[\[13\]](#)

- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.^[14]
- Drying: Dry the crystals under vacuum.

Analysis: Gas Chromatography (GC)

This method is suitable for the chiral separation of the enantiomers of **methyl mandelate**.

Instrumentation and Conditions:

- Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness
- Oven Temperature: 140 °C (isothermal)
- Injector Temperature: 250 °C
- Detector: Flame Ionization Detector (FID) at 250 °C
- Carrier Gas: Helium at 30 psi
- Expected Elution Order: S(+)-**methyl mandelate** followed by R(-)-**methyl mandelate**.

Analysis: NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Filter the solution if any solid particles are present to ensure good spectral resolution.

Expected Chemical Shifts (in CDCl₃):

- ^1H NMR: Signals corresponding to the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl ester protons are expected. The chemical shifts of solvent residual peaks and water should be noted for accurate interpretation.[15]
- ^{13}C NMR: Resonances for the carbonyl carbon, aromatic carbons, the methine carbon, and the methyl ester carbon are anticipated.[16]

Analysis: FTIR Spectroscopy

Sample Preparation:

- For a solid sample, a KBr pellet or nujol mull can be prepared.
- Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.

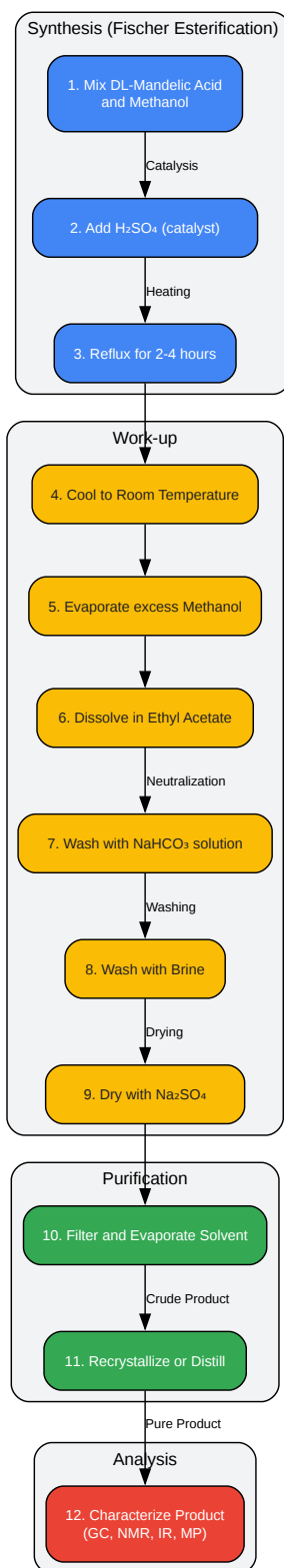
Expected Absorptions:

- A broad peak corresponding to the O-H stretch of the hydroxyl group.
- A strong absorption band for the C=O stretch of the ester group.
- Peaks in the aromatic region for C-H and C=C stretching.
- Signals corresponding to C-O stretching.[17]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of Methyl DL-mandelate.

Workflow for Synthesis and Purification of Methyl DL-mandelate

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Caption: Synthesis and purification workflow for Methyl DL-mandelate.

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